4-(2-fluorophenyl)-1H-imidazol-2-amine
Overview
Description
4-(2-Fluorophenyl)-1H-imidazol-2-amine (FPA) is a synthetic compound with a wide range of applications in scientific research. FPA has been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Antibacterial Activity
- Scientific Field : Biochemistry
- Application Summary : This compound has been used in the synthesis of Schiff base metal (II) complexes, which have shown significant antibacterial activity .
- Methods of Application : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The resulting Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity .
- Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Flame Retardancy and Dielectric Properties
- Scientific Field : Material Science
- Application Summary : A fluorine-containing diphenylphosphine oxide derivative (benzyl (4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP) .
- Methods of Application : BFPPO-modified EP thermosets were prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS) .
- Results : The resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating when the phosphorus content was 0.9 wt.% . The incorporation of BFPPO reduced the dielectric constant and dielectric loss factor of the EP thermosets at different frequencies .
Opioid Receptor Labeling
- Scientific Field : Neuropharmacology
- Application Summary : This compound is a fluorinated analogue of phenazocine, an opioid drug of the benzomorphan group, which was developed as a radioligand for the purpose of labeling opioid receptors during PET scans .
- Methods of Application : The compound acts as a full agonist of the opioid receptors with preferential affinity for the μ-opioid receptor .
- Results : The compound has approximately 6x the affinity of morphine for the μ-opioid receptor, similar but slightly lower affinity for the δ-opioid receptor, and very low affinity for the κ-opioid receptor .
Synthesis of Schiff Base Metal (II) Complexes
- Scientific Field : Inorganic Chemistry
- Application Summary : This compound has been used in the synthesis of Schiff base metal (II) complexes .
- Methods of Application : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The resulting Schiff base ligand and its metal (II) complexes were characterized using various techniques .
- Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
properties
IUPAC Name |
5-(2-fluorophenyl)-1H-imidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPKFXMOWDZULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-1H-imidazol-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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